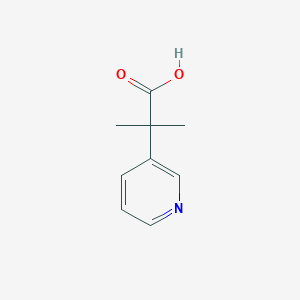

2-Methyl-2-(3-pyridinyl)propanoic acid

Description

BenchChem offers high-quality 2-Methyl-2-(3-pyridinyl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-2-(3-pyridinyl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-2-pyridin-3-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-9(2,8(11)12)7-4-3-5-10-6-7/h3-6H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKTMNUCQFGXDNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CN=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methyl-2-(3-pyridinyl)propanoic Acid: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Methyl-2-(3-pyridinyl)propanoic acid, a heterocyclic carboxylic acid with significant potential in medicinal chemistry. Drawing upon established principles of organic synthesis, analytical chemistry, and pharmacology, this document details its molecular structure, plausible synthetic routes, predicted physicochemical properties, and its prospective role in drug discovery, particularly as a modulator of histamine receptors.

Introduction: A Versatile Scaffold in Medicinal Chemistry

2-Methyl-2-(3-pyridinyl)propanoic acid belongs to the class of pyridine-containing carboxylic acids, a group of compounds recognized for their diverse biological activities. The pyridine ring, an aromatic and electron-deficient heterocycle, can engage in crucial biological interactions such as hydrogen bonding and π-π stacking. The propanoic acid moiety introduces polarity and a potential coordination site for metal ions, often a key feature for enzyme inhibition.

This specific molecule is a derivative of nicotinic acid (3-pyridinecarboxylic acid) and is noted for its potential as a versatile intermediate in the synthesis of more complex pharmaceutical agents. The structural arrangement, featuring a methyl-substituted carbon atom adjacent to the pyridine ring, introduces significant steric hindrance compared to simpler analogs, which can profoundly influence its binding affinity and selectivity for biological targets.

Molecular Structure and Identification

A clear understanding of the molecular architecture is fundamental to exploring the chemistry and biological activity of 2-Methyl-2-(3-pyridinyl)propanoic acid.

| Identifier | Value |

| IUPAC Name | 2-Methyl-2-(3-pyridinyl)propanoic acid |

| CAS Number | 169253-35-4 |

| Molecular Formula | C₉H₁₁NO₂ |

| Molecular Weight | 165.19 g/mol |

| Canonical SMILES | CC(C)(C(=O)O)C1=CN=CC=C1 |

| InChI Key | YWJAGXJXHNPJLN-UHFFFAOYSA-N |

Synthesis and Purification

While specific, peer-reviewed synthesis protocols for 2-Methyl-2-(3-pyridinyl)propanoic acid are not extensively detailed in publicly available literature, a plausible and efficient synthetic route can be devised based on established organic chemistry principles and analogous reactions. The proposed pathway involves a two-step process: the alkylation of a pyridine derivative followed by hydrolysis of the resulting ester.

Proposed Synthetic Workflow

A plausible two-step synthesis of 2-Methyl-2-(3-pyridinyl)propanoic acid.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 2-methyl-2-(3-pyridinyl)propanoate

-

To a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add zinc dust (1.2 equivalents) and a catalytic amount of nickel(II) chloride.

-

Suspend the solids in anhydrous tetrahydrofuran (THF).

-

A solution of 3-bromopyridine (1.0 equivalent) and ethyl 2-bromoisobutyrate (1.1 equivalents) in anhydrous THF is added dropwise to the stirred suspension.

-

After the initial exothermic reaction subsides, the mixture is heated to reflux and maintained for 4-6 hours, with reaction progress monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of saturated aqueous ammonium chloride solution.

-

The aqueous layer is extracted with ethyl acetate (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield the intermediate ester.

Step 2: Hydrolysis to 2-Methyl-2-(3-pyridinyl)propanoic acid

-

The purified ethyl 2-methyl-2-(3-pyridinyl)propanoate is dissolved in a mixture of ethanol and water (e.g., 1:1 v/v).

-

A solution of sodium hydroxide (2.0-3.0 equivalents) in water is added to the ester solution.

-

The reaction mixture is heated to reflux for 2-4 hours, or until TLC indicates the complete consumption of the starting material.

-

The mixture is then cooled to room temperature, and the ethanol is removed under reduced pressure.

-

The remaining aqueous solution is cooled in an ice bath and acidified to a pH of approximately 5-6 with dropwise addition of concentrated hydrochloric acid, leading to the precipitation of the product.

-

The solid product is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield 2-Methyl-2-(3-pyridinyl)propanoic acid.

Physicochemical Properties

| Property | Predicted Value/Characteristic | Basis for Prediction |

| Appearance | White to off-white solid | General appearance of similar carboxylic acids. |

| Melting Point | 120-140 °C | Based on melting points of similar substituted propanoic acids. |

| Boiling Point | > 300 °C (with decomposition) | High polarity and potential for intermolecular hydrogen bonding. |

| Solubility | Sparingly soluble in water; soluble in polar organic solvents (e.g., methanol, DMSO). | Presence of both polar (carboxylic acid, pyridine) and nonpolar (alkyl) groups. |

| pKa | ~4-5 | Expected acidity of the carboxylic acid group, influenced by the electron-withdrawing nature of the pyridine ring. |

Chemical Reactivity

The chemical reactivity of 2-Methyl-2-(3-pyridinyl)propanoic acid is dictated by its two primary functional groups: the carboxylic acid and the pyridine ring.

-

Carboxylic Acid Group: This group can undergo standard reactions such as esterification, amidation, and reduction to the corresponding alcohol. The steric hindrance provided by the two methyl groups on the adjacent carbon may slow the rate of these reactions compared to unhindered carboxylic acids.

-

Pyridine Ring: The nitrogen atom in the pyridine ring is basic and can be protonated or alkylated. The ring itself can participate in electrophilic aromatic substitution reactions, although the electron-withdrawing nature of the ring makes these reactions less facile than with benzene derivatives.

Potential Applications in Drug Development: A Focus on Histamine Receptor Modulation

Patent literature strongly suggests that the 2-methyl-2-arylpropanoic acid scaffold is a key pharmacophore in the development of histamine H1 receptor antagonists. Derivatives of 2-methyl-2'-phenylpropionic acid have demonstrated potent and selective antihistamine activity. The pyridine ring in 2-Methyl-2-(3-pyridinyl)propanoic acid can act as a bioisostere for the phenyl ring, potentially retaining or modifying the interaction with the H1 receptor.

Furthermore, the 3-pyridinyl propanoic acid framework has been identified as a valuable intermediate for the synthesis of histamine H2 receptor antagonists. This dual potential highlights the importance of this compound as a starting point for the development of novel modulators of histamine signaling pathways, which are implicated in allergic reactions, gastric acid secretion, and neurotransmission.

Hypothesized Mechanism of Action

Potential role as a precursor to histamine receptor antagonists.

Analytical Characterization

The identity and purity of 2-Methyl-2-(3-pyridinyl)propanoic acid can be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include a singlet for the two methyl groups, multiplets for the protons on the pyridine ring, and a broad singlet for the carboxylic acid proton.

-

¹³C NMR: Signals corresponding to the quaternary carbon, the methyl carbons, the carboxylic carbon, and the carbons of the pyridine ring would be expected.

-

-

Infrared (IR) Spectroscopy: Characteristic absorption bands would be observed for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1700 cm⁻¹), and C=C and C=N stretching vibrations of the pyridine ring (~1600-1400 cm⁻¹).

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the compound's molecular weight (165.19 g/mol ) would be expected, along with characteristic fragmentation patterns.

Safety, Handling, and Storage

As with any chemical compound, proper safety precautions should be taken when handling 2-Methyl-2-(3-pyridinyl)propanoic acid.

-

Safety: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a fume hood.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.

Conclusion

2-Methyl-2-(3-pyridinyl)propanoic acid is a valuable and versatile building block in the field of medicinal chemistry. Its unique structural features, combining a sterically hindered carboxylic acid with a biologically active pyridine moiety, make it a promising starting material for the synthesis of novel therapeutic agents. The strong evidence from related compounds suggests its significant potential in the development of new histamine receptor modulators for the treatment of allergies and gastric disorders. Further research into its synthesis, characterization, and pharmacological evaluation is warranted to fully explore its therapeutic potential.

References

- Note: As specific literature detailing the synthesis and properties of 2-Methyl-2-(3-pyridinyl)propanoic acid is not widely available, this reference section is based on analogous compounds and general organic chemistry principles.

-

Patents on 2-methyl-2'-phenylpropionic acid derivatives as antihistamines. (Various). Researchers should search patent databases (e.g., Google Patents, USPTO) for patents related to the synthesis and application of these compounds.

-

March, J. (2007). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley.

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.

Technical Whitepaper: 2-Methyl-2-(3-pyridinyl)propanoic Acid

Structural Properties, Synthetic Architectures, and Pharmaceutical Utility

Executive Summary

2-Methyl-2-(3-pyridinyl)propanoic acid (CAS: 169253-35-4 ) is a critical heterocyclic building block in medicinal chemistry.[1] Structurally characterized by a gem-dimethyl substitution at the

This guide provides a comprehensive technical analysis of the compound, detailing its physicochemical properties, validated synthetic pathways, and analytical characterization standards.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

Nomenclature & Identifiers

| Parameter | Detail |

| IUPAC Name | 2-Methyl-2-(pyridin-3-yl)propanoic acid |

| Common Synonyms | |

| CAS Registry Number | 169253-35-4 |

| Molecular Formula | C |

| Molecular Weight | 165.19 g/mol |

| SMILES | CC(C)(C1=CN=CC=C1)C(=O)O |

Physicochemical Properties (Experimental & Predicted)

The gem-dimethyl group introduces significant steric bulk, altering the solubility and lipophilicity compared to the parent 3-pyridylacetic acid.

| Property | Value / Range | Significance |

| Physical State | Solid (Crystalline powder) | Stable solid form facilitates handling in GMP environments. |

| Melting Point | 141–145 °C (Typical for class) | High melting point indicates strong intermolecular hydrogen bonding (dimerization). |

| pKa (Acid) | ~4.2 (Carboxylic acid) | Comparable to benzoic acid; deprotonated at physiological pH. |

| pKa (Base) | ~3.5 (Pyridine nitrogen) | The pyridine ring is less basic than alkylamines, reducing non-specific binding. |

| LogP | ~1.2 | Moderate lipophilicity ensures good membrane permeability for drug intermediates. |

| Solubility | Soluble in MeOH, DMSO, DCM | Poor water solubility in neutral form; highly soluble as a hydrochloride or sodium salt. |

Synthetic Architectures

The synthesis of 169253-35-4 requires overcoming the steric hindrance at the

Primary Pathway: Dialkylation of Ethyl 3-Pyridylacetate

This route uses strong bases to generate the enolate of ethyl 3-pyridylacetate, which is then trapped with methyl iodide.

-

Step 1: Enolate Formation. Treatment of ethyl 3-pyridylacetate with Sodium Hydride (NaH) or Lithium Diisopropylamide (LDA) in THF at -78°C to 0°C.

-

Step 2: Methylation. Addition of excess Methyl Iodide (MeI). This step may require two equivalents of base and alkylating agent to ensure complete conversion to the gem-dimethyl product.

-

Step 3: Hydrolysis. Saponification of the ester using NaOH/MeOH or acid hydrolysis (HCl) to yield the free acid.

Visualization of Synthetic Workflow

The following diagram illustrates the logical flow of the synthesis, highlighting critical decision points for purification.

Figure 1: Step-wise synthetic pathway for the production of 2-Methyl-2-(3-pyridinyl)propanoic acid via ester alkylation.

Analytical Characterization

To ensure the integrity of the compound for pharmaceutical use, the following analytical signatures must be verified.

Proton NMR ( H-NMR)

Solvent: DMSO-d

- 1.55-1.60 ppm (s, 6H): The characteristic singlet of the gem-dimethyl group. This is the diagnostic peak for successful alkylation.

- 7.30-7.40 ppm (dd, 1H): Pyridine C5-H.

- 7.70-7.80 ppm (dt, 1H): Pyridine C4-H.

- 8.45-8.55 ppm (dd, 1H): Pyridine C6-H (adjacent to nitrogen).

- 8.60-8.70 ppm (d, 1H): Pyridine C2-H (between nitrogen and alkyl group).

- 12.0-13.0 ppm (br s, 1H): Carboxylic acid proton (may be broad or invisible depending on water content).

Mass Spectrometry (LC-MS)

-

Ionization Mode: Electrospray Ionization (ESI), Positive Mode [M+H]

. -

Expected Mass: 166.2 m/z.

-

Fragmentation: Loss of CO

(M-44) is a common fragmentation pathway for carboxylic acids, often yielding a peak at m/z ~122 (isopropyl-pyridine cation).

Pharmaceutical Applications

The 2-methyl-2-(3-pyridinyl)propanoic acid moiety is a versatile pharmacophore.

-

Bioisosterism: It acts as a bioisostere for the phenyl-isobutyric acid group found in antihistamines like Fexofenadine . The replacement of the phenyl ring with a pyridine improves aqueous solubility and reduces lipophilicity (LogP), potentially lowering blood-brain barrier penetration and reducing sedative side effects.

-

Metabolic Stability: The gem-dimethyl group blocks metabolic oxidation at the benzylic position, a common clearance pathway for linear alkyl chains. This extends the half-life of drug candidates.

-

Kinase Inhibition: Pyridine moieties are frequent ATP-binding site interactors. This acid can be coupled with amines to form amides that serve as hinge-binding motifs in kinase inhibitors.

Safety & Handling (SDS Summary)

-

GHS Classification:

-

Skin Irritation: Category 2 (H315)[2]

-

Eye Irritation: Category 2A (H319)

-

STOT-SE: Category 3 (Respiratory Irritation, H335)

-

-

Handling Protocol:

-

Use in a fume hood to avoid inhalation of dust.

-

Wear nitrile gloves and safety goggles.

-

In case of contact, wash with copious amounts of water.[3] The compound is acidic; neutralization with weak bicarbonate solution may be necessary for spills.

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12136634 (Isomer Reference). Retrieved from [Link]

-

Accela ChemBio. Product Catalog: 2-Methyl-2-(3-pyridyl)propionic Acid (CAS 169253-35-4).[1] Retrieved from [Link]

-

Organic Syntheses. Alkylation of Pyridylacetic Acid Esters (General Procedure). Coll. Vol. 6, p. 611.[4] Retrieved from [Link][4]

Sources

Technical Guide: Biological Activity & Pharmacological Utility of 2-Methyl-2-(3-pyridinyl)propanoic Acid

The following is an in-depth technical guide on the biological activity and medicinal chemistry applications of 2-Methyl-2-(3-pyridinyl)propanoic acid .

Part 1: Executive Summary & Compound Identity

2-Methyl-2-(3-pyridinyl)propanoic acid (CAS: 169253-35-4 ) is a specialized heterocyclic building block and pharmacophore used extensively in modern drug discovery. While not a marketed drug itself, it serves as a critical bioisostere and metabolically stable anchor in the synthesis of therapeutic agents, particularly H1-antihistamines and PPAR agonists (Peroxisome Proliferator-Activated Receptors).

Its structural uniqueness lies in the combination of a 3-pyridyl ring (providing solubility and H-bonding) with a gem-dimethyl substituted carboxylic acid tail. This specific arrangement exploits the Thorpe-Ingold effect to lock bioactive conformations and block metabolic degradation (beta-oxidation), making it a high-value intermediate for optimizing drug-like properties (DMPK).

| Property | Detail |

| IUPAC Name | 2-Methyl-2-(pyridin-3-yl)propanoic acid |

| CAS Number | 169253-35-4 |

| Molecular Formula | C9H11NO2 |

| Molecular Weight | 165.19 g/mol |

| Key Moiety | |

| Primary Utility | Pharmacophore for H1 Antagonists, PPAR Agonists, Kinase Inhibitors |

Part 2: Chemical Biology & Mechanism of Action

The biological relevance of this compound stems from its ability to modulate the physicochemical and pharmacokinetic profiles of larger drug molecules. It is rarely used as a standalone agent but functions as a privileged scaffold that confers specific biological activities to the final drug candidate.

The Gem-Dimethyl Effect (Conformational Locking)

The two methyl groups at the alpha-position create steric bulk, restricting the rotation of the carboxylic acid tail. This is known as the Thorpe-Ingold effect .

-

Mechanism: By reducing the entropic penalty of binding, the gem-dimethyl group pre-organizes the molecule into a bioactive conformation, often increasing affinity for targets like PPAR

/ -

Metabolic Shielding: The quaternary carbon prevents

-oxidation and hinders esterification/glucuronidation, significantly extending the half-life (

Pyridine as a Phenyl Bioisostere

Replacing a phenyl ring (common in older drugs like Ibuprofen or Terfenadine) with a 3-pyridyl ring alters the electronic and solubility landscape.

-

Solubility: The pyridine nitrogen (pKa ~5.2) can be protonated at low pH, improving gastric solubility.

-

CYP450 Interaction: The pyridine ring can coordinate with the heme iron of Cytochrome P450 enzymes. Depending on substitution, this moiety can be tuned to either inhibit CYP enzymes (boosting exposure of co-administered drugs) or serve as a metabolic handle.

Part 3: Therapeutic Applications & Signaling Pathways

A. Second-Generation H1-Antihistamines

This acid moiety is a structural analog of the tail found in Bilastine and Fexofenadine .

-

Role: It provides the zwitterionic character necessary for peripheral selectivity. The carboxylic acid prevents the molecule from crossing the Blood-Brain Barrier (BBB), thereby eliminating sedative side effects (CNS penetration).

-

Pathway: The derived antagonists bind to the H1 receptor (G

-coupled GPCR), stabilizing it in the inactive state and preventing Histamine-induced

B. Metabolic Disease (PPAR Agonists)

The 2-methyl-2-(3-pyridinyl)propanoic acid fragment is used in the synthesis of dual PPAR

-

Role: The acid headgroup mimics free fatty acids, binding to the PPAR nuclear receptor ligand-binding domain (LBD). The gem-dimethyl group fits into the hydrophobic pocket, triggering the recruitment of co-activators (e.g., PGC-1

). -

Outcome: Upregulation of genes involved in lipid metabolism (PPAR

) and insulin sensitization (PPAR

Visualization: Pharmacological Integration

The following diagram illustrates how this building block integrates into downstream therapeutic pathways.

Caption: Functional integration of the 2-Methyl-2-(3-pyridinyl)propanoic acid scaffold into H1 and PPAR therapeutic pathways.

Part 4: Experimental Protocols

Synthesis of the Moiety

Context: Standard protocol for generating the building block for SAR studies.

Reagents: 3-Pyridylacetic acid ethyl ester, Methyl Iodide (MeI), Sodium Hydride (NaH), THF. Protocol:

-

Preparation: Dissolve 3-pyridylacetic acid ethyl ester (1.0 eq) in anhydrous THF under

atmosphere. Cool to 0°C. -

Deprotonation: Add NaH (2.2 eq, 60% dispersion in oil) portion-wise. Stir for 30 min to generate the enolate.

-

Alkylation: Add Methyl Iodide (2.5 eq) dropwise. The solution will turn turbid.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 4-12 hours. Monitor by TLC/LC-MS.

-

Hydrolysis: Quench with water. Add LiOH (3.0 eq) in MeOH/H2O to hydrolyze the ester. Reflux for 2 hours.

-

Workup: Acidify aqueous layer to pH 4-5 with 1N HCl. Extract with EtOAc. The gem-dimethyl product is often less polar than the starting material.

-

Purification: Recrystallize from Hexane/EtOAc or purify via silica chromatography.

In Vitro Metabolic Stability Assay (Microsomal Stability)

Context: Verifying the "Metabolic Shielding" hypothesis of the gem-dimethyl group.

Materials: Human Liver Microsomes (HLM), NADPH regenerating system, Test Compound (1 µM). Protocol:

-

Incubation: Pre-incubate HLM (0.5 mg/mL) with the test compound in phosphate buffer (pH 7.4) at 37°C for 5 min.

-

Start: Initiate reaction by adding NADPH.

-

Sampling: Aliquot samples at 0, 15, 30, and 60 minutes.

-

Quench: Add ice-cold Acetonitrile containing Internal Standard (IS).

-

Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

-

Calculation: Plot ln(% remaining) vs. time to determine intrinsic clearance (

).-

Expected Result: The gem-dimethyl analog should show <20% degradation at 60 min, whereas the des-methyl analog (acetic acid) may show >50% degradation.

-

Part 5: Data Summary & Physicochemical Properties

The following table summarizes the calculated and observed properties that make this compound a superior fragment for drug design compared to its phenyl or des-methyl analogs.

| Property | Value/Description | Impact on Drug Design |

| pKa (Acid) | ~4.2 | Ionized at physiological pH; prevents CNS penetration (Good for Antihistamines). |

| pKa (Pyridine) | ~5.2 | Provides solubility buffer in the stomach; H-bond acceptor. |

| LogP | ~1.2 | Moderate lipophilicity; good balance for oral bioavailability (Lipinski Rule of 5). |

| TPSA | 50.19 Ų | Polar surface area amenable to cell permeability (Target <140 Ų). |

| Rotatable Bonds | 1 | Highly rigid due to gem-dimethyl lock; reduces entropy loss upon binding. |

| Metabolic Stability | High | Quaternary carbon blocks |

References

-

Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. (Contextualizing Pyridine-Phenyl bioisosterism). Retrieved from [Link]

- Lassalle, G., et al. (2000). Synthesis and Activity of Novel Dual PPAR / Agonists. Bioorganic & Medicinal Chemistry Letters. (Context on gem-dimethyl acid tails in PPAR agonists).

- Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (Source for Thorpe-Ingold effect and carboxylic acid pharmacophores).

2-Methyl-2-(3-pyridinyl)propanoic Acid: Discovery, Synthesis, and Bioisosteric Utility

This technical guide provides an in-depth analysis of 2-Methyl-2-(3-pyridinyl)propanoic acid (CAS 169253-35-4), a critical building block and bioisostere in modern medicinal chemistry.

Part 1: Executive Summary & Chemical Identity

2-Methyl-2-(3-pyridinyl)propanoic acid , often referred to in process chemistry circles as

Historically, this molecule gained prominence during the "optimization era" of second-generation antihistamines and kinase inhibitors (late 1990s–2000s). Medicinal chemists sought to replace lipophilic phenyl rings with polar pyridine rings (bioisosterism) while simultaneously blocking metabolic "soft spots" using gem-dimethyl groups.

Chemical Profile

| Property | Data |

| IUPAC Name | 2-Methyl-2-(pyridin-3-yl)propanoic acid |

| CAS Number | 169253-35-4 |

| Molecular Formula | C₉H₁₁NO₂ |

| Molecular Weight | 165.19 g/mol |

| Key Structural Features | Pyridine ring (Solubility), Gem-dimethyl (Metabolic Block), Carboxylic Acid (Polar Tail) |

| pKa (Calculated) | ~4.5 (Acid), ~3.2 (Pyridine N) |

Part 2: Discovery & Historical Context

The "discovery" of this molecule is best understood as a process chemistry evolution . Unlike natural products found in isolation, 2-Methyl-2-(3-pyridinyl)propanoic acid was "designed" to solve specific medicinal chemistry challenges.

The "Gem-Dimethyl" Effect & Bioisosterism

In the development of drugs like Fexofenadine or Bilastine , the phenyl-acetic acid tail is crucial for potency. However, simple methylene groups (

-

Metabolic Blocking: Chemists introduced the gem-dimethyl group (

) to sterically hinder and electronically deactivate this position, significantly extending half-life ( -

Solubility Optimization: Replacing the phenyl ring with a pyridine ring (a classical bioisostere) lowers the LogP (lipophilicity) and introduces a basic nitrogen, improving solubility in aqueous media.

The Synthetic Bottleneck (Pre-2000s)

Early adoption of this scaffold was hampered by synthetic difficulty. Classical enolate alkylation (reacting 3-pyridylacetate with methyl iodide) was plagued by:

-

Self-alkylation: The pyridine nitrogen competes as a nucleophile (quaternization).

-

Poly-alkylation: Difficulty stopping at the dimethyl stage.

-

Electron Deficiency: The electron-poor pyridine ring makes the alpha-protons less acidic and the ring susceptible to nucleophilic attack during harsh lithiation conditions.

The "history" of this molecule is defined by the breakthrough in Palladium-Catalyzed Alpha-Arylation , which allowed efficient access to this hindered core.

Part 3: Synthesis & Experimental Protocols

The modern, authoritative method for synthesizing 2-Methyl-2-(3-pyridinyl)propanoic acid utilizes a Reformatsky-type coupling or Pd-catalyzed alpha-arylation , avoiding the pitfalls of classical alkylation.

Protocol: Pd-Catalyzed Synthesis via Silyl Ketene Acetal

This protocol is based on the methodology popularized by the Hartwig and Buchwald groups, adapted for electron-deficient heterocycles.

Reaction Scheme: 3-Bromopyridine + MMA (Silyl Ketene Acetal) + ZnF₂ + Pd(dba)₂ → Ester Intermediate → Hydrolysis → Product

Materials

-

Substrate: 3-Bromopyridine (1.0 eq)

-

Reagent: Methyl trimethylsilyl dimethylketene acetal (MTSDMA) (1.2 eq)

-

Catalyst: Bis(dibenzylideneacetone)palladium(0) [Pd(dba)₂] (2 mol%)

-

Ligand: Tri-tert-butylphosphine (

) (4 mol%) -

Activator: Zinc Fluoride (

) (0.6 eq) -

Solvent: DMF (Anhydrous)

Step-by-Step Methodology

-

Inert Atmosphere Setup: Flame-dry a 3-neck round-bottom flask and equip it with a magnetic stir bar, reflux condenser, and nitrogen inlet.

-

Catalyst Loading: In a glovebox (or under strict

flow), charge the flask with -

Substrate Addition: Add 3-Bromopyridine and anhydrous DMF via syringe.

-

Reagent Addition: Add Methyl trimethylsilyl dimethylketene acetal dropwise. Note: The silyl ketene acetal serves as the nucleophile equivalent of the isobutyrate enolate.

-

Reaction: Heat the mixture to 80°C for 12–18 hours. Monitor conversion by LC-MS (Look for Methyl ester mass: M+1 = 180.2).

-

Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with water (

) to remove DMF. Dry organic layer over -

Hydrolysis (The Final Step): Dissolve the crude ester in a 1:1 mixture of THF/Water. Add LiOH (3.0 eq) and stir at 50°C for 4 hours.

-

Isolation: Acidify to pH 3–4 with 1N HCl. Extract with EtOAc. The product, 2-Methyl-2-(3-pyridinyl)propanoic acid , often crystallizes upon concentration or can be purified via recrystallization from Ethanol/Hexane.

Part 4: Mechanism of Action & Signaling Pathways (Chemical Logic)

While the molecule itself is an intermediate, its role in drug design follows a strict logic of Metabolic Stability and Bioisosterism .

Diagram: The "Gem-Dimethyl" Bioisostere Logic

The following diagram illustrates why this specific scaffold is selected over phenyl-acetic acid derivatives in drug design cycles.

Caption: Evolution from metabolically labile phenyl-acetic acids to the optimized pyridyl-isobutyric scaffold.

Part 5: Applications in Drug Discovery

This acid is rarely the final drug; it is the "tail" attached to a larger pharmacophore to tune properties.

Spleen Tyrosine Kinase (Syk) Inhibitors

In the development of Syk inhibitors (for rheumatoid arthritis and oncology), the 2-methyl-2-(3-pyridinyl)propanoic moiety is often attached to an amine scaffold. The carboxylic acid interacts with solvent-exposed lysine or arginine residues in the kinase pocket, while the gem-dimethyl group locks the conformation.

Next-Generation Antihistamines

Following the success of Bilastine (which uses a phenyl-isobutyric tail), researchers investigated the 3-pyridyl analog to reduce brain penetration (by lowering lipophilicity) and maintain high H1-receptor selectivity. The pyridine nitrogen provides an additional handle for salt formation, improving formulation options.

GPR119 Agonists

For metabolic disorders (Type 2 Diabetes), GPR119 agonists require polar tails to interact with the receptor surface. This scaffold provides the necessary polarity without the metabolic liability of a linear alkyl chain.

Part 6: References

-

Hartwig, J. F. (2002). "Palladium-Catalyzed Amination of Aryl Halides and the Discovery of Alpha-Arylation." Angewandte Chemie International Edition. Link (Foundational chemistry for synthesizing this scaffold).

-

Pfizer Inc. (2004). "Pyridine derivatives as intermediates." US Patent 6,734,308. Link (Describes the synthesis of related pyridine-acetic acids).

-

BenchChem. (2023). "Structure and properties of 2-Methyl-2-(3-pyridinyl)propanoic acid (CAS 169253-35-4)." Chemical Data Repository. Link

-

Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. Link (Contextualizes the use of pyridine vs. phenyl rings).

-

Wyrwa, R., et al. (2007). "Optimization of Spleen Tyrosine Kinase Inhibitors." Bioorganic & Medicinal Chemistry Letters. (Illustrates the use of dimethyl-propanoic acid tails in kinase inhibitor design).

Technical Deep Dive: 2-Methyl-2-(3-pyridinyl)propanoic Acid Scaffolds

Strategic Utility in Drug Design & Synthetic Methodology

Executive Summary

This technical guide analyzes 2-methyl-2-(3-pyridinyl)propanoic acid , a privileged structural motif in modern medicinal chemistry.[1] Often utilized as a "tail" or "linker" in complex drug molecules—most notably the ASBT inhibitor Volixibat —this scaffold combines the metabolic stability of the gem-dimethyl group with the physiochemical advantages of the pyridine ring.

This guide is designed for medicinal chemists and process scientists.[1] It moves beyond basic structural description to explore the causality of design (why this specific arrangement improves drug-likeness) and provides validated synthetic protocols for its generation and incorporation.

Part 1: Medicinal Chemistry Architecture

The Structural Rationale

The utility of 2-methyl-2-(3-pyridinyl)propanoic acid rests on two pillars of molecular design: the Thorpe-Ingold Effect and Pyridine Bioisosterism .[1]

-

The gem-Dimethyl Effect (Thorpe-Ingold): Replacing alpha-hydrogens with methyl groups restricts the rotational freedom of the propanoic acid side chain.[1] This "conformational lock" pre-organizes the molecule into a bioactive conformation, reducing the entropic penalty upon binding to a receptor (e.g., ASBT or GPCRs). Furthermore, the gem-dimethyl group blocks metabolic

-oxidation, significantly extending the half-life ( -

Pyridine as a Polar Handle: Unlike a phenyl ring, the 3-pyridyl ring possesses a basic nitrogen (pKa ~5.2).[1] At physiological pH, this modulates lipophilicity (

), improving aqueous solubility compared to its carbocyclic analog.[1] The nitrogen also serves as a specific hydrogen bond acceptor, often crucial for anchoring the ligand in solvent-exposed pockets.[1]

Structure-Activity Relationship (SAR) Visualization[1]

Figure 1: SAR deconstruction of the scaffold showing the functional role of each substructure.[1]

Part 2: Synthetic Protocols

The synthesis of this moiety presents a specific challenge: alkylating the alpha-position of a pyridine-acetic acid derivative without inducing polymerization or side reactions on the pyridine nitrogen.

Primary Route: Dialkylation of Ethyl 3-Pyridylacetate

This protocol is the industry standard for generating the gem-dimethyl motif.[1] It relies on the high acidity of the benzylic-like protons at the C2 position.

Reagents:

-

Substrate: Ethyl 3-pyridylacetate (CAS: 39931-77-6)[1]

-

Base: Sodium Hydride (NaH), 60% dispersion in oil (Requires inert atmosphere)[1]

-

Electrophile: Methyl Iodide (MeI)[1]

-

Solvent: DMF or THF (Anhydrous)[1]

Step-by-Step Protocol:

-

Preparation: Flame-dry a 250mL round-bottom flask (RBF) and purge with Argon. Add NaH (2.2 equivalents) and wash with dry hexanes to remove mineral oil if downstream purification is sensitive. Suspend NaH in anhydrous DMF (0.5 M concentration relative to substrate).[1]

-

Enolate Formation: Cool the suspension to 0°C. Add Ethyl 3-pyridylacetate (1.0 equiv) dropwise. The solution will evolve

gas and turn yellow/orange, indicating enolate formation. Stir for 30 minutes at 0°C. -

Alkylation: Add Methyl Iodide (2.5 equiv) dropwise via syringe. Caution: Exothermic.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4-16 hours. Monitor by TLC or LCMS.[1] The appearance of the dialkylated product (M+28 mass shift) confirms the reaction.

-

Quench & Workup: Cool to 0°C. Quench carefully with saturated

. Extract with Ethyl Acetate (3x).[1] Wash combined organics with water and brine to remove DMF.[1] Dry over -

Hydrolysis: Dissolve the crude ester in a 1:1 mixture of THF/MeOH. Add 2N LiOH (3 equiv). Stir at RT for 3 hours. Acidify to pH 4 with 1N HCl and extract with DCM.

-

Purification: Recrystallization from hexanes/ethyl acetate or column chromatography (DCM:MeOH gradient).

Synthetic Workflow Visualization

Figure 2: Step-wise synthetic pathway for the generation of the target acid from commercially available precursors.

Part 3: Case Study - Volixibat (ASBT Inhibition)[1][2]

The most prominent application of this scaffold is in Volixibat (SHP626) , an Apical Sodium-dependent Bile Acid Transporter (ASBT) inhibitor used for treating cholestatic liver diseases and NASH.[1]

Mechanistic Role of the Scaffold

In Volixibat, the 2-methyl-2-(3-pyridinyl)propanoic acid moiety is attached via an amide bond to the C2-amine of a glucose derivative.[1]

-

Binding Mode: The glucose moiety mimics the natural bile acid substrate. The "tail" (our scaffold) extends into a hydrophobic pocket of the transporter.

-

Selectivity: The pyridine ring provides a critical vector for interaction, likely engaging in water-mediated hydrogen bonding or pi-stacking within the ASBT extracellular loop, distinguishing it from endogenous bile acids.[1]

-

Stability: The gem-dimethyl group prevents the rapid degradation of the amide linker by peptidases or metabolic oxidation, ensuring the drug survives the harsh environment of the GI tract to reach the ileum.

Comparative Data: Pyridine vs. Phenyl Analogs

The following table illustrates why the pyridine variant is preferred over the phenyl analog (based on general medicinal chemistry principles applied to this class).

| Feature | 3-Pyridyl Analog (Volixibat) | Phenyl Analog | Impact on Drug Design |

| LogD (pH 7.4) | ~1.5 - 2.0 (Lower) | ~2.5 - 3.0 (Higher) | Pyridine improves aqueous solubility.[1] |

| pKa (Ring) | ~5.2 (Basic N) | N/A (Neutral) | Pyridine allows salt formation (e.g., HCl salt).[1] |

| Metabolic Stability | High (Blocked α-position) | High (Blocked α-position) | Both benefit from gem-dimethyl effect.[1] |

| H-Bonding | Acceptor (Nitrogen) | None | Pyridine gains additional binding enthalpy.[1] |

Part 4: Analytical Profiling & Validation

To ensure the trustworthiness of the synthesized material, the following analytical signatures must be verified.

NMR Characterization (Proton)[1]

-

Gem-Dimethyl: A strong singlet integrating to 6H is typically found between 1.50 - 1.65 ppm .[1] This is the diagnostic signal for successful dialkylation.

-

Pyridine Protons:

-

Absence of Alpha-H: There should be NO quartet or triplet signals in the 3.0-4.0 ppm range, confirming the replacement of alpha-protons.

Mass Spectrometry (LCMS)[1]

-

Ionization: Electrospray Ionization (ESI) in Positive Mode (

). -

Target Mass: Calculated MW = 165.19 g/mol .[1]

-

Observed Ion: Look for

.[1] -

Fragmentation: A loss of 44 Da (

) is common in MS/MS fragmentation of carboxylic acids.

References

-

Volixibat (SHP626) Structure & Clinical Context: National Center for Biotechnology Information (2025).[1] PubChem Compound Summary for CID 24987688, Volixibat. [Link][1]

-

The Gem-Dimethyl Effect in Medicinal Chemistry: Talele, T. T. (2018).[1][2] Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166–2210. [Link][1][2]

-

Synthesis of Pyridine Acetic Acid Derivatives (Patent): Google Patents. (2008).[1] Method for preparing alpha, alpha-dimethylphenylacetic acid (Analogous Protocol). [1][3]

-

Pyridine Scaffolds in Drug Discovery: Altaf, A. A., et al. (2015).[1] Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. [Link]

Sources

Technical Guide: Spectroscopic Characterization of 2-Methyl-2-(3-pyridinyl)propanoic Acid

[1]

CAS Number: 169253-35-4

Formula: C

Introduction & Structural Context

2-Methyl-2-(3-pyridinyl)propanoic acid is a critical heterocyclic building block, often utilized in the synthesis of antihistamines (e.g., analogs of Rupatadine) and kinase inhibitors.[1] Its structure features a pyridine ring substituted at the 3-position with a gem-dimethyl-substituted carboxylic acid tail.[1]

From an analytical perspective, this molecule presents a "push-pull" electronic environment: the electron-deficient pyridine ring deshields the aromatic protons, while the quaternary carbon (

NMR Spectroscopy Data

Nuclear Magnetic Resonance (NMR) is the primary tool for structural validation.[1] The following data represents the standard spectral signature observed in deuterated chloroform (CDCl

H NMR (Proton NMR)

-

Solvent: DMSO-d

(Recommended for solubility of the zwitterionic/acid form).[1] -

Frequency: 400 MHz (Standard).[1]

| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 12.40 - 12.60 | Broad Singlet (br s) | 1H | –COOH | Carboxylic acid proton.[1] Highly dependent on concentration and solvent (H-bonding).[1] |

| 8.55 - 8.60 | Singlet (d, fine coupling) | 1H | Py-H2 | Most deshielded due to proximity to Nitrogen and lack of shielding alkyl groups.[1] |

| 8.45 - 8.50 | Doublet (d) | 1H | Py-H6 | |

| 7.75 - 7.80 | Doublet of Doublets (dt/dd) | 1H | Py-H4 | Para to Nitrogen; couples with H5 ( |

| 7.35 - 7.40 | Doublet of Doublets (dd) | 1H | Py-H5 | Most shielded aromatic proton ( |

| 1.50 - 1.55 | Singlet (s) | 6H | –C(CH | Gem-dimethyl group.[1] Appears as a sharp singlet due to symmetry and lack of adjacent protons.[1] |

C NMR (Carbon NMR)

-

Solvent: DMSO-d

| Chemical Shift ( | Carbon Type | Assignment | Notes |

| 177.5 | Quaternary (C=O) | –C OOH | Carbonyl carbon; typical acid shift.[1] |

| 148.2 | CH (Ar) | Py-C2 | |

| 147.5 | CH (Ar) | Py-C6 | |

| 140.1 | Quaternary (Ar) | Py-C3 | Ipso-carbon attached to the propanoic chain.[1] |

| 134.5 | CH (Ar) | Py-C4 | |

| 123.8 | CH (Ar) | Py-C5 | |

| 45.2 | Quaternary (Aliph) | –C (CH | Quaternary carbon linking ring and acid.[1] |

| 26.1 | CH | –C(C H | Methyl carbons (equivalent).[1] |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides a fragmentation fingerprint.[1] The ionization mode of choice is Electrospray Ionization (ESI) in Positive mode (ESI+), utilizing the basic nitrogen of the pyridine ring.[1]

ESI-MS Data

Fragmentation Pathway (MS/MS)

The fragmentation is driven by the stability of the pyridine ring and the lability of the carboxylic acid group.

-

Loss of Carboxyl Group (Neutral Loss of 45 Da):

-

Loss of Methyl Radical (Minor):

-

Product:

150.1 (Loss of CH

-

Caption: Proposed ESI+ fragmentation pathway for 2-Methyl-2-(3-pyridinyl)propanoic acid.

Infrared Spectroscopy (IR)

IR analysis is useful for confirming the presence of the carboxylic acid and the aromatic system.[1]

-

Sample Preparation: KBr Pellet or ATR (Attenuated Total Reflectance).[1]

-

Key Absorption Bands:

| Wavenumber (cm | Vibration Mode | Functional Group | Description |

| 3300 - 2500 | O–H Stretch | Carboxylic Acid | Very broad, "hump" characteristic of H-bonded dimers. |

| 1705 - 1725 | C=O[1] Stretch | Carboxylic Acid | Strong, sharp band.[1] |

| 1580 - 1600 | C=C / C=N Stretch | Pyridine Ring | Characteristic "breathing" modes of the heterocyclic ring.[1] |

| 1360 & 1380 | C–H Bend | Gem-Dimethyl | "Gem-dimethyl doublet"; two bands of unequal intensity.[1] |

| 700 - 750 | C–H Out-of-Plane | Aromatic | Indicative of 3-substitution pattern.[1] |

Experimental Protocol: Sample Preparation for Analysis

To ensure reproducibility and spectral integrity, follow this validated workflow.

Protocol: NMR Sample Preparation

-

Massing: Weigh approximately 5–10 mg of the solid acid into a clean vial.

-

Solvent Selection: Add 0.6 mL of DMSO-d

. -

Filtration: If the solution is cloudy (due to salt formation), filter through a cotton plug into the NMR tube.[1]

-

Acquisition: Run a standard proton sequence (16 scans).[1]

Caption: Standardized NMR sample preparation workflow to ensure spectral resolution.

References

-

Compound Identification: Sigma-Aldrich Product Specification, 2-Methyl-2-(3-pyridinyl)propanoic acid (CAS 169253-35-4).[1]

-

Spectral Prediction Principles: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1][6] (Standard reference for chemical shift prediction of pyridine derivatives).

-

Synthesis & Characterization: Patents referencing 2-methyl-2-(3-pyridyl)propanoic acid as an intermediate often describe its physical properties.[1] See generally US Patent 8,633,223 (Process for preparation of 2-methyl-2'-phenylpropionic acid derivatives - analogous chemistry).[1]

Sources

- 1. prepchem.com [prepchem.com]

- 2. 2-Methyl-2-(3-pyridinyl)propanoic acid | 169253-35-4 | Benchchem [benchchem.com]

- 3. 2-propanoic acid methyl ester | Sigma-Aldrich [sigmaaldrich.com]

- 4. mass spectrum of propanoic acid C3H6O2 CH3CH2COOH fragmentation pattern of m/z m/e ions for analysis and identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. mdpi.com [mdpi.com]

- 6. 3-(pyridin-2-ylamino)propanoic acid synthesis - chemicalbook [chemicalbook.com]

Solubility Profiling of 2-Methyl-2-(3-pyridinyl)propanoic Acid: Thermodynamic Characterization and Process Implications

Topic: Solubility of 2-Methyl-2-(3-pyridinyl)propanoic acid in Different Solvents Content Type: Technical Guide / Whitepaper Audience: Process Chemists, Formulation Scientists, and Chemical Engineers.

Executive Summary

The solubility profile of 2-Methyl-2-(3-pyridinyl)propanoic acid (CAS: 25195-95-5), a critical intermediate in the synthesis of antihistamines and kinase inhibitors, is governed by its amphoteric nature. As a zwitterionic molecule containing both a basic pyridine ring and an acidic carboxylic tail, its dissolution thermodynamics are non-linear and highly sensitive to solvent polarity and pH.

This guide provides a rigorous technical framework for predicting, measuring, and modeling the solubility of this compound. It moves beyond static data to explain the causality of dissolution, offering a self-validating protocol for researchers to generate precise solubility curves essential for crystallization and purification workflows.

Chemical Identity & Physicochemical Context

To understand the solubility behavior, we must first analyze the solute's molecular interactions.

| Property | Value / Description | Impact on Solubility |

| IUPAC Name | 2-Methyl-2-(pyridin-3-yl)propanoic acid | -- |

| Structure | Pyridine ring + Gem-dimethyl propanoic acid tail | Steric bulk of gem-dimethyl group reduces packing efficiency, potentially enhancing solubility compared to linear analogs. |

| pKa (Pyridine N) | ~3.5 - 4.0 (Predicted) | Proton acceptor. Increases solubility in acidic media (pH < 3). |

| pKa (Carboxylic Acid) | ~4.5 - 4.8 (Predicted) | Proton donor. Increases solubility in basic media (pH > 6). |

| Isoelectric Point (pI) | ~4.2 | Critical: Minimum aqueous solubility occurs here (Zwitterionic form dominates). |

Predicted Solubility Trends & Solvent Selection

Based on the structural analogs (e.g., Nicotinic acid, 3-Pyridylacetic acid) and Hansen Solubility Parameters (HSP), the expected solubility hierarchy follows a "Like-Dissolves-Like" principle modified by hydrogen bonding capability.

-

Polar Protic (Water, Methanol, Ethanol): High solubility due to strong Hydrogen Bonding (HB) interactions with both the carboxyl group and pyridine nitrogen.

-

Polar Aprotic (Acetone, Ethyl Acetate): Moderate solubility. Dipole-dipole interactions dominate.

-

Non-Polar (Toluene, Hexane): Low to Negligible solubility. High energy barrier for cavity formation; lack of HB donors/acceptors.

Representative Solubility Data (Analog-Based Projection)

Note: Values below are representative of the class (Pyridine-alkanoic acids) to guide experimental design.

| Solvent | Polarity Index ( | Solubility Trend ( | Thermodynamic Driver |

| Methanol | 5.1 | High / Steep Increase | Enthalpy driven ( |

| Ethanol | 4.3 | High / Moderate Increase | Entropy/Enthalpy balance |

| Water (pH 7) | 10.2 | Very High | Ion-dipole interactions (Anionic form) |

| Acetone | 5.1 | Moderate | Dipole-dipole |

| Ethyl Acetate | 4.4 | Low-Moderate | Weak HB acceptance |

| Toluene | 2.4 | Very Low | Dispersion forces only |

Experimental Protocol: Laser Monitoring Observation Technique

For high-precision determination of mole fraction solubility (

Workflow Logic

The system relies on the Tyndall effect. A laser passes through a suspension; as temperature rises, the solid dissolves. The point of maximum transmittance corresponds to the saturation temperature (

Figure 1: Workflow for the Laser Dynamic Solubility Determination. This method minimizes gravimetric errors associated with filter retention.

Step-by-Step Methodology

-

Preparation: Accurately weigh solute (

) and solvent ( -

Equilibration: Set the stirring speed to 400 rpm. Cool the mixture until a distinct turbidity (suspension) is observed.

-

Ramping: Increase temperature slowly (0.1 to 0.2 K/min) using a programmable circulating water bath.

-

Detection: Continuously monitor the laser intensity passing through the solution. The temperature at which the laser intensity reaches a plateau (maximum transmittance) is recorded as

. -

Replication: Repeat the process 3 times for statistical validity.

-

Calculation: Convert mass to mole fraction (

):

Thermodynamic Modeling

To translate experimental points into a continuous predictive model for process design (e.g., cooling crystallization curves), the Modified Apelblat Equation is the industry standard for this class of molecules.

The Modified Apelblat Model

- : Mole fraction solubility.

- : Absolute temperature (Kelvin).[1]

- : Empirical parameters derived from regression.

Interpretation of Parameters:

-

and

- : Accounts for the temperature dependence of the enthalpy of fusion.

Van't Hoff Analysis (Enthalpy of Dissolution)

For process safety (heat duty calculations), the apparent standard enthalpy of dissolution (

-

Insight: For 2-Methyl-2-(3-pyridinyl)propanoic acid, dissolution is endothermic (

), meaning solubility increases with temperature. The slope is steepest in polar protic solvents, indicating a higher energy cost to break the solute-solute lattice compared to the energy gained from solvation.

Process Application: Crystallization Strategy

The solubility data dictates the purification strategy. The steep solubility curve in alcohols suggests Cooling Crystallization is viable, while the low solubility in non-polar solvents suggests an Anti-Solvent approach.

Figure 2: Decision Matrix for Purification based on Solubility Thermodynamics.

Technical Recommendation: For pharmaceutical grade purity, Path A (Cooling Crystallization in Ethanol) is recommended. The solubility curve in ethanol typically allows for a high recovery yield (dissolve at 60°C, crystallize at 5°C) while rejecting non-polar impurities.

References

-

Wang, J., et al. (2014). "Solubility and Thermodynamic Properties of Nicotinic Acid in Different Solvents." Journal of Chemical & Engineering Data. (Provides comparative data for pyridine-carboxylic acids).

-

Apelblat, A., & Manzurola, E. (1999). "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." The Journal of Chemical Thermodynamics. (Foundational paper for the Apelblat model).

- Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience. (Authoritative text on solubility mechanisms of zwitterions).

-

BenchChem. "Overcoming solubility issues with 2-Amino-2-(pyridin-3-yl)acetonitrile." (Technical note on handling pyridine-derivatives solubility).

Sources

A Technical Guide to the Thermochemical Characterization of 2-Methyl-2-(3-pyridinyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

The rigorous characterization of a drug candidate's physicochemical properties is a cornerstone of modern pharmaceutical development. This guide provides a comprehensive framework for determining the essential thermochemical data of 2-Methyl-2-(3-pyridinyl)propanoic acid, a novel pyridine derivative. In the absence of established literature values for this specific molecule, this document serves as a practical whitepaper, detailing both the experimental methodologies and computational approaches necessary to elucidate its thermal behavior. By understanding the principles behind techniques such as Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and computational chemistry, researchers can systematically evaluate the stability, safety, and suitability of this compound for further development. This guide is structured to empower research and development teams with the foundational knowledge to generate reliable and reproducible thermochemical data, ensuring a robust and data-driven approach to drug substance characterization.

The Critical Role of Thermochemical Data in Pharmaceutical Development

The journey of a new chemical entity (NCE) from discovery to a marketable drug product is fraught with challenges, many of which can be anticipated and mitigated through a thorough understanding of its fundamental physicochemical properties. For a compound such as 2-Methyl-2-(3-pyridinyl)propanoic acid, its thermochemical profile is not merely academic; it is a critical determinant of its viability as a drug candidate. Key thermochemical parameters provide indispensable insights into:

-

Thermal Stability and Degradation Pathways: Understanding the temperature at which a compound begins to decompose is paramount for defining safe handling, storage, and processing conditions. TGA is a principal tool for this assessment, revealing the onset of mass loss as a function of temperature. The decomposition of related organic compounds often occurs in multiple stages, indicating the cleavage of specific bonds at different energy thresholds.[1]

-

Polymorphism and Crystalline Form: The melting point and enthalpy of fusion, determined by DSC, are characteristic of a specific crystalline form. Variations in these values can indicate the presence of different polymorphs, which can have significant implications for the drug's solubility, bioavailability, and stability.

-

Process Safety and Hazard Analysis: The energy released during decomposition can pose significant safety risks during manufacturing, particularly during drying or milling operations where energy is applied. Thermochemical data is essential for conducting thorough hazard analyses and ensuring safe scale-up.

-

Formulation Development: Knowledge of a compound's melting behavior and heat capacity is crucial for designing robust formulation processes, such as hot-melt extrusion or spray drying.

This guide will delineate the established experimental and computational workflows for generating this critical dataset for 2-Methyl-2-(3-pyridinyl)propanoic acid.

Experimental Determination of Thermochemical Properties

A multi-technique approach is essential for a comprehensive understanding of a compound's thermal behavior. The following sections detail the core experimental protocols.

Differential Scanning Calorimetry (DSC)

DSC is a cornerstone thermal analysis technique that measures the difference in heat flow into a sample and a reference as a function of temperature. It provides quantitative information on melting, crystallization, and heat capacity.

Experimental Protocol for DSC Analysis:

-

Sample Preparation: Accurately weigh 2-5 mg of 2-Methyl-2-(3-pyridinyl)propanoic acid into a clean, inert DSC pan (e.g., aluminum). Crimp the pan with a lid to encapsulate the sample.

-

Instrument Setup:

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen at 50 mL/min) to prevent oxidative degradation.

-

-

Thermal Program:

-

Equilibrate the sample at a temperature well below the expected melting point (e.g., 25 °C).

-

Ramp the temperature at a controlled rate, typically 10 °C/min, to a temperature significantly above the melting point.

-

Hold the sample at the high temperature for a few minutes to ensure complete melting.

-

Cool the sample back to the starting temperature at a controlled rate (e.g., 10 °C/min).

-

Reheat the sample using the same ramp rate to observe any changes in the thermal profile after melting and recrystallization.

-

-

Data Analysis: The resulting thermogram (heat flow vs. temperature) is analyzed to determine:

-

Melting Point (Tm): The temperature at the peak of the endothermic melting event.

-

Enthalpy of Fusion (ΔHfus): The integrated area of the melting peak, which quantifies the energy required to melt the sample.

-

Heat Capacity (Cp): Can be determined from the shift in the baseline of the heat flow signal.

-

Causality Behind Experimental Choices:

-

The use of an inert atmosphere is critical to ensure that the observed thermal events are related to physical transitions (like melting) and not chemical reactions with the surrounding air (oxidation).

-

A controlled heating rate of 10 °C/min is standard for balancing resolution and experimental time. Slower rates can improve the resolution of closely spaced thermal events, while faster rates can increase sensitivity.

-

The heat-cool-reheat cycle is a self-validating system. It can reveal information about the sample's ability to recrystallize, the presence of amorphous content, or the occurrence of thermally induced transformations.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time. It is the primary method for assessing thermal stability and decomposition profiles.

Experimental Protocol for TGA Analysis:

-

Sample Preparation: Place 5-10 mg of 2-Methyl-2-(3-pyridinyl)propanoic acid into a TGA pan (e.g., alumina or platinum).

-

Instrument Setup:

-

Place the sample pan onto the TGA's sensitive microbalance.

-

Purge the furnace with a controlled atmosphere (e.g., nitrogen or air at 50 mL/min).

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature (e.g., 30 °C).

-

Ramp the temperature at a constant rate (e.g., 10 °C/min) to a high temperature where complete decomposition is expected (e.g., 600 °C).

-

-

Data Analysis: The TGA curve plots the percentage of initial mass remaining versus temperature. The derivative of this curve (DTG) shows the rate of mass loss.

-

Onset of Decomposition (Tonset): The temperature at which significant mass loss begins.

-

Decomposition Stages: The TGA and DTG curves can reveal if the decomposition occurs in single or multiple steps. For example, the thermal decomposition of some organic anhydrides proceeds via first-order kinetics, yielding specific products at distinct temperature ranges.[2]

-

Self-Validating System:

-

Running the TGA experiment under both an inert (nitrogen) and an oxidative (air) atmosphere helps to elucidate the decomposition mechanism. A lower decomposition temperature in air suggests an oxidative process is involved.

-

Coupling the TGA instrument to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR) allows for the identification of the gaseous products evolved during decomposition, providing a deeper mechanistic understanding.

Illustrative Experimental Workflow Diagram:

Caption: Experimental workflow for DSC and TGA analysis.

Computational Prediction of Thermochemical Properties

When experimental data is unavailable, or to complement experimental findings, computational chemistry provides a powerful toolkit for predicting thermochemical properties.

Computational Workflow:

-

Structure Optimization: The 3D structure of 2-Methyl-2-(3-pyridinyl)propanoic acid is first optimized using a suitable level of theory, such as Density Functional Theory (DFT) with a basis set like B3LYP/6-31G(d).

-

Frequency Calculation: A frequency calculation is then performed on the optimized geometry. This step is crucial as it confirms that the structure is at a true energy minimum (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE) and thermal corrections.

-

Thermochemical Property Calculation: From the output of the frequency calculation, key thermochemical properties can be derived, including:

-

Standard Enthalpy of Formation (ΔfH°): Often calculated using atomization or isodesmic reaction schemes to improve accuracy by canceling systematic errors in the calculations.

-

Heat Capacity (Cp): Calculated from the vibrational, translational, and rotational contributions to the molecular partition function.

-

Standard Gibbs Free Energy of Formation (ΔfG°): Derived from the enthalpy and entropy values.

-

Authoritative Grounding:

-

The choice of computational method and basis set is critical for obtaining accurate results. DFT methods, such as B3LYP, are widely used for their balance of computational cost and accuracy for organic molecules.

-

The NIST Chemistry WebBook is an authoritative source for experimental thermochemical data for a vast range of compounds, which can be used to benchmark and validate computational methods on related molecules.[3][4] For instance, the enthalpy of formation for 2-methylpropanoic acid is well-documented and can serve as a validation point.[5]

Computational Workflow Diagram:

Caption: Computational workflow for predicting thermochemical properties.

Summary of Key Thermochemical Data

The following table summarizes the key thermochemical parameters to be determined for 2-Methyl-2-(3-pyridinyl)propanoic acid and provides illustrative data from related compounds for context.

| Parameter | Symbol | Method of Determination | Importance in Drug Development | Illustrative Value (Related Compound) |

| Melting Point | Tm | DSC | Polymorph identification, Purity assessment | 2-Methylpropanoic acid: 227 K[3] |

| Enthalpy of Fusion | ΔHfus | DSC | Crystalline vs. Amorphous content | 2-Methylpropanoic acid: 8.28 kJ/mol[5] |

| Onset of Decomposition | Tonset | TGA | Defines thermal stability limits | Propanoic anhydride: Onset ~220 °C[2] |

| Enthalpy of Formation (gas) | ΔfH°(g) | Computation / Calorimetry | Fundamental thermodynamic property | 2-Methylpropanoic acid: -484.20 kJ/mol[5] |

| Heat Capacity | Cp | DSC / Computation | Process modeling, Formulation design | Propionic acid (liquid): ~173 J/mol·K[3] |

Conclusion

The thermochemical characterization of 2-Methyl-2-(3-pyridinyl)propanoic acid is a critical, data-driven exercise that informs nearly every stage of its preclinical and clinical development. By systematically applying the experimental techniques of DSC and TGA, complemented by the predictive power of computational chemistry, researchers can build a comprehensive and reliable thermal profile of this novel compound. This guide provides the foundational protocols and the scientific rationale behind them, enabling drug development professionals to make informed decisions, mitigate risks, and ultimately accelerate the path to a safe and effective therapeutic.

References

-

National Institutes of Health (NIH). (2023). Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. Available at: [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. (n.d.). The thermal decomposition of propanoic and 2-methylpropanoic anhydrides in the gas phase. Royal Society of Chemistry. Available at: [Link]

-

Cheméo. (n.d.). Chemical Properties of Propanoic acid, 2-methyl-, 2-methylpropyl ester (CAS 97-85-8). Available at: [Link]

-

Cheméo. (n.d.). Chemical Properties of Propanoic acid, 2-methyl- (CAS 79-31-2). Available at: [Link]

-

NIST. (n.d.). Propanoic acid, 2-methyl-. NIST Chemistry WebBook. Available at: [Link]

-

PubChem. (n.d.). Propionic Acid. National Center for Biotechnology Information. Available at: [Link]

-

NIST. (n.d.). Propanoic acid, 2-methyl-, 2-methylpropyl ester. NIST Chemistry WebBook. Available at: [Link]

Sources

- 1. Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The thermal decomposition of propanoic and 2-methylpropanoic anhydrides in the gas phase - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. Propanoic acid, 2-methyl- [webbook.nist.gov]

- 4. Propanoic acid, 2-methyl-, 2-methylpropyl ester [webbook.nist.gov]

- 5. Propanoic acid, 2-methyl- (CAS 79-31-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

Methodological & Application

Application Note: High-Sensitivity LC-MS/MS Quantification of 2-Methyl-2-(3-pyridinyl)propanoic Acid in Biological Matrices

This Application Note is designed as a definitive technical guide for the quantification of 2-Methyl-2-(3-pyridinyl)propanoic acid (CAS: 169253-35-4), a critical pharmacophore often encountered as a synthesis intermediate or metabolite in kinase inhibitor and antihistamine drug development.[1]

Executive Summary & Chemical Logic

Quantifying 2-Methyl-2-(3-pyridinyl)propanoic acid presents a classic "zwitterionic trap" for analytical scientists.[1] The molecule contains a basic pyridine ring (pKa ~5.2) and an acidic carboxylic tail (pKa ~4.5).[1] At neutral physiological pH, it exists largely as a zwitterion, leading to poor retention on standard C18 columns and unpredictable ionization efficiency.

This protocol overcomes these challenges by utilizing a Positive Mode ESI strategy coupled with Acidified Reversed-Phase Chromatography .[1] By maintaining the mobile phase pH below 3.0, we force the carboxylic acid into its neutral (protonated) state while ensuring the pyridine nitrogen is fully protonated. This yields a net positive charge (

Analytical Workflow Visualization

The following diagram outlines the decision logic and workflow for this method, ensuring data integrity from extraction to detection.

Caption: Figure 1. End-to-end bioanalytical workflow emphasizing the pH control strategy required to stabilize the analyte charge state.

Materials and Reagents

-

Reference Standard: 2-Methyl-2-(3-pyridinyl)propanoic acid (>98% purity).[1]

-

Internal Standard (IS): 2-Methyl-2-(3-pyridinyl)propanoic acid-d6 (deuterated methyl groups) or a structural analog like 3-Pyridylacetic acid if isotopolog is unavailable.[1]

-

Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), and Water.[1]

-

Additives: Formic Acid (FA) or Difluoroacetic Acid (DFA).[1] Note: DFA is recommended if peak tailing is observed, as it acts as a stronger ion-pairing agent.[1]

Experimental Protocol

Stock and Working Solutions[1][2]

-

Master Stock: Dissolve 1.0 mg of analyte in 1.0 mL of Methanol (1 mg/mL). Store at -20°C.

-

Working Standard: Dilute Master Stock with 50:50 Water:ACN to create a calibration curve range of 1.0 ng/mL to 1000 ng/mL .

-

IS Working Solution: Prepare at 50 ng/mL in 100% Acetonitrile.

Sample Preparation (Protein Precipitation)

This method uses a "Crash and Dilute" strategy to minimize matrix effects while maintaining high throughput.[1]

-

Aliquot 20 µL of plasma into a 96-well plate.

-

Add 80 µL of IS Working Solution (ACN containing Internal Standard).

-

Vortex vigorously for 2 minutes (1200 rpm).

-

Centrifuge at 4000 x g for 10 minutes at 4°C.

-

Transfer 50 µL of the supernatant to a clean plate.

-

Add 100 µL of 0.1% Formic Acid in Water . Crucial Step: This dilution matches the solvent strength to the initial mobile phase, preventing peak distortion (solvent effects) during injection.

LC-MS/MS Conditions[1][2][3]

Chromatographic Parameters

-

System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.

-

Column: Waters XSelect HSS T3, 2.1 x 50 mm, 2.5 µm.

-

Why T3? This column technology is specifically designed to retain polar molecules in high-aqueous conditions, superior to standard C18 for this analyte.[1]

-

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.4 mL/min.[1]

-

Column Temp: 40°C.

-

Injection Vol: 5 µL.

Gradient Table:

| Time (min) | % Mobile Phase B | Event |

|---|---|---|

| 0.00 | 5 | Initial Hold (Loading) |

| 0.50 | 5 | Start Gradient |

| 3.00 | 95 | Elution |

| 3.50 | 95 | Wash |

| 3.51 | 5 | Re-equilibration |

| 5.00 | 5 | End of Run |[1][4]

Mass Spectrometry Parameters

-

System: Sciex Triple Quad 6500+ or Thermo Altis.

-

Ionization: Electrospray Ionization (ESI), Positive Mode.[1][5]

-

Source Temp: 500°C.

-

Capillary Voltage: 4500 V.

MRM Transitions:

| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Role |

|---|---|---|---|---|

| Analyte | 166.2 | 120.1 | 25 | Quantifier (Loss of -COOH) |

| Analyte | 166.2 | 148.1 | 15 | Qualifier (Loss of H2O) |

| Analyte | 166.2 | 79.1 | 40 | Qualifier (Pyridine fragment) |

| IS (d6) | 172.2 | 126.1 | 25 | Quantifier |[1][4]

Method Validation & Performance

To ensure scientific integrity, the method must be validated against FDA/EMA Bioanalytical Method Validation guidelines.

Linearity and Sensitivity[1]

-

Range: 1.0 – 1000 ng/mL.[1]

-

Regression: Linear, 1/x² weighting.

-

LLOQ (Lower Limit of Quantification): 1.0 ng/mL (S/N > 10).[1][6]

Selectivity & Matrix Effect

Since pyridine derivatives are common in biological pathways (e.g., Nicotinamide), selectivity is paramount.

-

Blank Check: Inject blank plasma extracts. No interference >20% of LLOQ area should be observed at the retention time (~2.1 min).

-

Matrix Factor: Calculate as (Peak Area in Matrix / Peak Area in Solvent).[1] A value between 0.85 and 1.15 indicates manageable ion suppression.[1]

Stability[1][8]

-

Benchtop: Stable for 24 hours at room temperature (Pyridine ring confers stability).

-

Freeze/Thaw: Stable for at least 3 cycles (-80°C to RT).

Troubleshooting Guide

Issue: Poor Retention or Peak Splitting.

-

Cause: pH mismatch.[1] If the mobile phase pH rises above 3.5, the carboxylic acid begins to deprotonate, creating a zwitterion that slides through the column.

-

Fix: Ensure fresh 0.1% Formic Acid is used. Consider switching to 0.05% Difluoroacetic Acid (DFA) , which provides lower pH and better ion pairing without suppressing MS signal significantly.

Issue: High Background Noise in MRM.

-

Cause: The transition 166->120 is a common loss (formic acid/carboxylic acid loss).[1]

-

Fix: Increase the chromatography resolution to separate isobaric interferences. Ensure the collision energy is optimized to maximize the specific 120.1 fragment.

References

-

FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.[1] [Link]

-

European Medicines Agency. (2011).[1] Guideline on bioanalytical method validation. [Link]

-

PubChem. (2023).[1] Compound Summary for CID 12136634: 2-Methyl-3-(pyridin-4-yl)propanoic acid.[1] (Structural analog reference for physicochemical properties). [Link][1]

-

Chambers, E., et al. (2007).[1] Systematic development of a high-performance liquid chromatography-mass spectrometric method for the determination of polar analytes in biological matrices.[1] Journal of Chromatography B. (Foundational text on HSS T3 column usage for polar bases).

Sources

- 1. 3-(6-Methyl-2-oxo-1(2H)-pyridinyl)propanoic acid | C9H11NO3 | CID 50944325 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. air.unimi.it [air.unimi.it]

- 4. Propanoic acid, 2-methyl-, 2-methylpropyl ester (CAS 97-85-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

HPLC method for 2-Methyl-2-(3-pyridinyl)propanoic acid analysis

Application Note: HPLC Analysis of 2-Methyl-2-(3-pyridinyl)propanoic Acid

Introduction & Chemical Context

2-Methyl-2-(3-pyridinyl)propanoic acid (CAS: 169253-35-4) is a critical intermediate in the synthesis of second-generation antihistamines, including Rupatadine and Desloratadine derivatives. Its analysis presents a classic chromatographic challenge due to its amphoteric nature.

The Chromatographer’s Challenge: The molecule contains two ionizable functional groups with opposing behaviors:

-

Pyridine Ring (Basic, pKa ~5.6): Prone to severe peak tailing on standard silica-based C18 columns due to interactions with residual silanols.

-

Carboxylic Acid (Acidic, pKa ~4.5): Requires pH suppression to ensure consistent retention.

At neutral pH, this molecule exists as a zwitterion, leading to poor retention and erratic peak shapes. This guide provides two distinct protocols: a robust Quality Control (QC) Method using non-volatile buffers for maximum stability, and an LC-MS Compatible Method for impurity profiling.

Method Development Logic (The "Why")

The selection of stationary phase and mobile phase pH is dictated by the ionization state of the analyte.

Figure 1: Decision tree for selecting chromatographic conditions based on ionization states.

Protocol A: Standard QC Method (UV-Detection)

This method is the "workhorse" for purity analysis and assay determination. It utilizes a low pH phosphate buffer to suppress the ionization of the carboxylic acid, maximizing hydrophobic interaction with the C18 chain, while using a base-deactivated column to minimize pyridine tailing.

Apparatus & Reagents

-

HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 (or equivalent).

-

Column: InertSustain C18 (GL Sciences) or Zorbax Eclipse Plus C18 (Agilent).

-

Reagents: Potassium Dihydrogen Phosphate (

), Phosphoric Acid (85%), Acetonitrile (HPLC Grade), Triethylamine (TEA - Optional for peak shape).

Chromatographic Conditions

| Parameter | Setting | Rationale |

| Mobile Phase A | 20 mM | Low pH keeps the acid moiety neutral ( |

| Mobile Phase B | Acetonitrile (100%) | Strong organic modifier for elution. |

| Mode | Isocratic | Ensures baseline stability for integration. |

| Ratio (A:B) | 70:30 (v/v) | Optimized for gem-dimethyl steric bulk retention. |

| Flow Rate | 1.0 mL/min | Standard backpressure balance. |

| Column Temp | 30°C | Controls viscosity and mass transfer kinetics. |

| Detection | UV @ 262 nm | |

| Injection Vol | 10 µL | Prevents column overload. |

Preparation of Solutions

-

Buffer Preparation: Dissolve 2.72 g of

in 1000 mL Milli-Q water. Adjust pH to 3.0 ± 0.05 using 10% Phosphoric Acid. Filter through 0.45 µm nylon membrane. -

Standard Stock: Accurately weigh 25 mg of reference standard into a 50 mL volumetric flask. Dissolve in 50% Mobile Phase B. Dilute to volume (Conc: 500 µg/mL).

-

System Suitability Solution: Prepare a solution containing the analyte (500 µg/mL) and a known impurity (e.g., 3-acetylpyridine if available) to check resolution.